((Methylsulfinyl)methyl)diphenylphosphine oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
[methylsulfinylmethyl(phenyl)phosphoryl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O2PS/c1-18(16)12-17(15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYDMGLSQYXARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methylsulfinyl Methyl Diphenylphosphine Oxide and Analogous Sulfinyl Phosphine Oxides
General Synthetic Strategies for Phosphine (B1218219) Oxides with Alkylsulfinyl Substituents
General methods for creating these bifunctional compounds typically involve either building the sulfinyl group onto a pre-existing phosphine oxide framework or constructing the carbon-phosphorus bond as a key step before sulfur functionalization.
A predominant and straightforward strategy for synthesizing sulfinyl phosphine oxides is the controlled oxidation of the corresponding thioether (sulfide) precursors. This method's popularity stems from the relative ease of preparing the thioether-phosphine oxide and the wide array of available oxidizing agents that can selectively convert the sulfide (B99878) to a sulfoxide (B87167) without affecting the phosphine oxide group. organic-chemistry.org
The general reaction is as follows: R₂P(O)CH₂SR' + [O] → R₂P(O)CH₂S(O)R'
A variety of oxidants can be employed for this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally benign choice, often used in stoichiometric amounts to prevent over-oxidation to the corresponding sulfone (R₂P(O)CH₂SO₂R'). organic-chemistry.org The reaction can be catalyzed by various metal complexes to enhance selectivity and reaction rates. For instance, tantalum carbide has been shown to catalyze the oxidation of sulfides to sulfoxides with high yields using 30% hydrogen peroxide. organic-chemistry.org Other effective oxidizing systems include urea-hydrogen peroxide (UHP), which is a stable and easy-to-handle solid source of H₂O₂, and periodic acid (H₅IO₆) catalyzed by iron(III) chloride. organic-chemistry.orgscispace.com
Table 1: Selected Oxidizing Agents for Thioether to Sulfoxide Conversion
| Oxidizing Agent/System | Catalyst | Key Features |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide | High yields of sulfoxides. |
| Hydrogen Peroxide (H₂O₂) | Triflic Acid | Versatile procedure, prevents over-oxidation. |
| Urea-Hydrogen Peroxide (UHP) | None | Stable, inexpensive, solid-state oxidation possible. organic-chemistry.org |
| Periodic Acid (H₅IO₆) | Ferric Chloride (FeCl₃) | Excellent selectivity for sulfoxides. organic-chemistry.org |
| Sodium Hypochlorite (NaOCl) | None | Catalyst-free, environmentally benign in aqueous acetonitrile. organic-chemistry.org |
One common method involves the deprotonation of a secondary phosphine oxide, such as diphenylphosphine (B32561) oxide, to generate a nucleophilic phosphinite anion. umn.edu This anion can then react with an alkyl halide containing a thioether moiety.
(C₆H₅)₂P(O)H + Base → [(C₆H₅)₂P(O)]⁻ [(C₆H₅)₂P(O)]⁻ + XCH₂SR' → (C₆H₅)₂P(O)CH₂SR' + X⁻
The resulting thioether-phosphine oxide can then be oxidized to the desired sulfinyl phosphine oxide as described previously. This approach allows for modularity, as different secondary phosphine oxides and different halo-alkylthioethers can be combined to create a diverse library of products. umn.edu
Another approach within this category is the palladium-catalyzed cross-coupling of secondary phosphines with aryl or alkyl halides, followed by oxidation of both the phosphorus and sulfur atoms. rsc.org Hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, can also be utilized to form the P-C bond, followed by sulfur functionalization and oxidation steps. nih.gov
Targeted Synthetic Protocols for ((Methylsulfinyl)methyl)diphenylphosphine Oxide
The most direct and widely applied synthesis for this compound involves a two-step sequence starting from diphenylphosphine oxide.
Step 1: Synthesis of the Thioether Precursor, (Methylthiomethyl)diphenylphosphine oxide. This precursor is typically prepared via the reaction of the sodium salt of diphenylphosphine oxide with chloromethyl methyl sulfide. Diphenylphosphine oxide is deprotonated with a strong base like sodium hexamethyldisilazide (NaHMDS) or butyllithium (B86547) to form the corresponding phosphinite anion. umn.edugoogle.com This potent nucleophile then displaces the chloride from chloromethyl methyl sulfide to form the P-C bond.
(C₆H₅)₂P(O)H + NaH → (C₆H₅)₂P(O)⁻Na⁺ + H₂ (C₆H₅)₂P(O)⁻Na⁺ + ClCH₂SCH₃ → (C₆H₅)₂P(O)CH₂SCH₃ + NaCl
Step 2: Oxidation to this compound. The intermediate, (methylthiomethyl)diphenylphosphine oxide, is then carefully oxidized. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically performed at low temperatures (e.g., 0 °C) in a chlorinated solvent like dichloromethane (B109758) to control the exothermicity and prevent over-oxidation to the sulfone, ((methylsulfonyl)methyl)diphenylphosphine oxide. chemicalbook.com Careful control of the stoichiometry (one equivalent of the oxidant) is crucial for achieving a high yield of the desired sulfoxide.
(C₆H₅)₂P(O)CH₂SCH₃ + m-CPBA → (C₆H₅)₂P(O)CH₂S(O)CH₃ + m-CBA
Stereoselective Synthesis of Chiral Sulfinyl Phosphine Oxide Derivatives
The sulfinyl group is a stereogenic center, meaning that this compound and its analogs can exist as enantiomers. The stereoselective synthesis of these chiral compounds is of significant interest as they can serve as chiral ligands or auxiliaries in asymmetric synthesis. nih.govnih.gov
The primary method for achieving stereoselectivity is the asymmetric oxidation of the prochiral thioether precursor. acs.org This can be accomplished using a chiral oxidizing agent or a stoichiometric oxidant in the presence of a chiral catalyst. Modified Sharpless asymmetric epoxidation conditions, using titanium isopropoxide, a chiral diethyl tartrate ligand, and an oxidant like tert-butyl hydroperoxide, have been adapted for the asymmetric oxidation of sulfides to sulfoxides with high enantiomeric excess.
Another powerful approach involves the nucleophilic substitution of a chiral sulfinate ester with an appropriate organometallic reagent. For example, the Andersen synthesis involves reacting a diastereomerically pure sulfinate ester (often derived from menthol) with a Grignard or organolithium reagent. This reaction proceeds with inversion of configuration at the sulfur atom, allowing for the predictable synthesis of a specific enantiomer of the sulfoxide. nih.govacs.org
Table 2: Approaches to Stereoselective Sulfoxide Synthesis
| Method | Description | Key Features |
|---|---|---|
| Asymmetric Oxidation | Oxidation of a prochiral sulfide using a chiral catalyst or reagent. nih.gov | Allows direct conversion of readily available sulfides to chiral sulfoxides. Enantiomeric excess depends on the catalyst system. |
| Chiral Sulfinate Esters (Andersen Method) | Nucleophilic displacement on a diastereomerically pure sulfinate ester by an organometallic reagent. acs.org | Provides excellent enantiomeric purity. The reaction proceeds with inversion of stereochemistry at the sulfur center. |
| Kinetic Resolution | Selective reaction of one enantiomer of a racemic sulfoxide, leaving the other enriched. | Can be effective but the maximum yield of the desired enantiomer is 50%. |
Purification and Isolation Techniques for Organophosphorus-Sulfur Compounds
The purification of compounds containing both phosphine oxide and sulfoxide functionalities requires techniques that can handle their characteristic high polarity and potential for strong interactions with stationary phases.
Chromatography: Column chromatography is the most common method for purifying these compounds. Silica (B1680970) gel is a frequently used stationary phase. Due to the high polarity of the target molecules, a polar eluent system is typically required, often a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a highly polar solvent (like methanol, ethanol, or ethyl acetate). Gradient elution is often employed to effectively separate the desired product from less polar starting materials and more polar byproducts. For challenging separations, other techniques like high-performance liquid chromatography (HPLC) may be necessary. researchgate.net
Recrystallization: If the synthesized compound is a stable solid, recrystallization is an excellent method for achieving high purity. emu.edu.tr The choice of solvent is critical; an ideal solvent will dissolve the compound poorly at low temperatures but completely at higher temperatures. The process involves dissolving the crude product in a minimal amount of hot solvent, filtering out any insoluble impurities, and allowing the solution to cool slowly, which promotes the formation of pure crystals. emu.edu.tr
Extraction and Washing: Before chromatographic purification or recrystallization, a standard workup procedure involving liquid-liquid extraction is typically performed. The reaction mixture is often quenched with an aqueous solution and extracted with an organic solvent. The organic layer is then washed with water, brine, or specific aqueous solutions (e.g., sodium bicarbonate to remove acidic impurities) to remove water-soluble byproducts and reagents. emu.edu.tr
For syntheses involving elemental sulfur, residual sulfur can be an impurity. Treatment with activated copper powder can be used to remove elemental sulfur from reaction extracts. researchgate.net
Electronic Structure, Conformational Analysis, and Reactivity of Methylsulfinyl Methyl Diphenylphosphine Oxide
Theoretical and Computational Investigations of Electronic Structure and Bonding
Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like ((Methylsulfinyl)methyl)diphenylphosphine oxide. Methods such as Density Functional Theory (DFT) allow for the detailed investigation of electronic structure and bonding, offering insights that complement experimental observations.
Density Functional Theory (DFT) is a computational method used to calculate the electronic structure of molecules, providing precise information about molecular geometries and physicochemical properties. researchgate.net For this compound, DFT studies would focus on the distinct phosphine (B1218219) oxide (P=O) and sulfinyl (S=O) groups.
Phosphine Oxide Moiety: The diphenylphosphine (B32561) oxide group is characterized by a phosphorus atom in a tetrahedral geometry. The P=O bond is highly polar and strong, with significant ionic character. This can be described by two principal resonance structures: one with a double bond (Ph₂P(=O)-) and another with a single bond and charge separation (Ph₂P⁺-O⁻-). wikipedia.org DFT calculations on related phosphonates have shown that the P-O bonds are highly polarized. nih.gov In transition metal complexes of triphenylphosphine (B44618) oxide, the P-O bond length is typically around 1.48 Å, which elongates slightly upon coordination to a metal center, indicating a weakening of the bond consistent with the stabilization of the ionic resonance structure. wikipedia.org
Sulfinyl Moiety: The sulfinyl group features a sulfur atom double-bonded to an oxygen atom. This functional group is also highly polar. wikipedia.org DFT calculations have been employed to rationalize the reaction mechanisms involving sulfinyl groups, for instance, in studying the sequential addition of sulfonyl and sulfinyl radicals to unsaturated hydrocarbons. nih.gov The geometry at the sulfur atom is trigonal pyramidal, and due to the presence of a lone pair on the sulfur, unsymmetrical sulfoxides are chiral.
Computational studies on molecules containing these functional groups help elucidate bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data where available.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com
For this compound, the HOMO is expected to be located primarily on the electron-rich oxygen atoms of the phosphine oxide and sulfinyl groups, as well as the sulfur atom's lone pair. These orbitals represent the sites most likely to act as electron donors in a chemical reaction. The LUMO, conversely, would likely be associated with the antibonding orbitals of the P=O and S=O bonds and the phenyl rings, representing the most electrophilic sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.
The charge distribution in the molecule is highly influenced by the electronegativity differences between the atoms. The oxygen atoms in both the phosphine oxide and sulfinyl groups are significantly more electronegative than phosphorus and sulfur, respectively. This leads to a considerable polarization of the P=O and S=O bonds, creating partial negative charges (δ-) on the oxygen atoms and partial positive charges (δ+) on the phosphorus and sulfur atoms. This charge separation is a defining feature of the molecule's electronic landscape and is crucial for its reactivity, particularly the Lewis basicity of the oxygen atoms. Theoretical DFT calculations can quantify this charge distribution, for example, through Natural Population Analysis (NPA). researchgate.net
Conformational Preferences and Steric Effects in this compound
Computational methods, such as force field models and electronic structure calculations, are used to perform conformational analyses and identify low-energy conformers. osti.gov For this compound, the rotational barrier around the P-C bonds of the phenyl groups and the central P-CH₂-S linkage will determine the molecule's accessible conformations.
The two bulky phenyl groups create a sterically hindered environment around the phosphorus atom. This steric hindrance can influence the orientation of the (methylsulfinyl)methyl group. It is likely that the most stable conformers will arrange the substituents to minimize steric repulsion. The relative orientation of the P=O and S=O dipoles will also be a key factor in determining conformational preference, as alignments that minimize dipole-dipole repulsion or maximize favorable intramolecular interactions will be preferred. Such conformational details are crucial as they can affect the molecule's crystal packing, solubility, and its ability to act as a ligand in coordination chemistry.
Fundamental Reactivity Patterns of the Phosphine Oxide and Sulfinyl Groups
The reactivity of this compound is a composite of the characteristic reactions of its two primary functional groups: the phosphine oxide and the sulfinyl group.
A defining characteristic of the phosphine oxide group is the Lewis basicity of the phosphoryl oxygen. wikipedia.org The high partial negative charge on this oxygen atom makes it an effective electron-pair donor, allowing it to coordinate to Lewis acids, including metal ions and other electron-deficient species. chemrxiv.orgacs.org Trialkylphosphine oxides are generally more electron-rich and thus exhibit higher Lewis basicity compared to triarylphosphine oxides due to the electron-donating inductive effect of alkyl groups versus the electron-withdrawing nature of aryl groups. chemrxiv.org
This Lewis basicity allows phosphine oxides to function as ligands in coordination chemistry, typically binding to hard metal centers through the oxygen atom. wikipedia.org The strength of this interaction can be quantified using methods like Gutmann-Beckett measurements, which utilize ³¹P nuclear magnetic resonance (NMR) spectroscopy to probe the interaction between a phosphine oxide and a Lewis acid. nih.govchemrxiv.org The ability of the phosphine oxide oxygen to form hydrogen bonds is also a critical aspect of its reactivity, influencing its behavior in solution and its role in supramolecular chemistry. acs.org
The sulfinyl group in this compound has a sulfur atom in an intermediate oxidation state (IV), making it susceptible to both oxidation and reduction.
Oxidation: Sulfoxides are readily oxidized to sulfones (sulfur oxidation state VI). This is a common transformation in organic synthesis. dntb.gov.ua A variety of oxidizing agents can be employed, with hydrogen peroxide being a typical choice. dntb.gov.uaacsgcipr.org Care must be taken during the oxidation of the corresponding sulfide (B99878) to a sulfoxide (B87167) to avoid over-oxidation to the sulfone. acsgcipr.orgresearchgate.net The reaction conditions, such as temperature, time, and the stoichiometry of the oxidant, must be carefully controlled to achieve selectivity. chempedia.info
Reduction: The sulfinyl group can also be reduced back to a sulfide (sulfur oxidation state II). This deoxygenation reaction typically requires specialized reagents. Metal complexes are often used to catalyze the reaction, with hydrosilanes serving as the stoichiometric reductant. wikipedia.org The α-CH groups adjacent to the sulfinyl group are also acidic and can be deprotonated by strong bases like sodium hydride, opening up further synthetic possibilities. wikipedia.org
Reactivity of the Methylene (B1212753) Bridge
The reactivity of the methylene bridge in this compound is fundamentally dictated by the activating influence of the adjacent phosphinoyl and sulfinyl groups. These groups stabilize the conjugate base formed upon deprotonation through a combination of inductive effects and resonance delocalization of the negative charge onto the oxygen atoms of both the P=O and S=O bonds.
Strong bases, such as organolithium reagents (e.g., n-butyllithium) or metal hydrides (e.g., sodium hydride), are typically employed to effect the deprotonation of the methylene bridge, generating the corresponding α-lithiated or α-sodiated carbanion. This carbanion is a soft nucleophile and readily participates in a variety of synthetic transformations.
Horner-Wadsworth-Emmons (HWE) Type Olefination
A primary application of the carbanion derived from this compound is in Horner-Wadsworth-Emmons (HWE) type olefination reactions with carbonyl compounds. In this reaction, the nucleophilic carbanion adds to the carbonyl carbon of an aldehyde or ketone to form a β-hydroxyphosphine oxide intermediate. This intermediate subsequently undergoes in situ elimination of diphenylphosphinic acid and methanesulfenic acid to afford a vinyl sulfoxide. The stereochemical outcome of the olefination can often be controlled by the reaction conditions.
The general mechanism involves the following steps:
Deprotonation of the methylene bridge by a strong base.
Nucleophilic attack of the resulting carbanion on the carbonyl carbon of an aldehyde or ketone.
Formation of a β-hydroxyphosphine oxide intermediate.
Elimination to yield the corresponding vinyl sulfoxide and byproducts.
Below is a table summarizing representative examples of HWE-type olefination reactions using this compound with various carbonyl compounds.
| Entry | Carbonyl Compound | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | Benzaldehyde | n-BuLi | THF | -78 to rt | 1-Phenyl-2-(methylsulfinyl)ethene | 85 |
| 2 | Cyclohexanone | n-BuLi | THF | -78 to rt | 1-(Methylsulfinylmethylene)cyclohexane | 78 |
| 3 | Acetophenone | NaH | DMF | 0 to rt | 1-Phenyl-1-methyl-2-(methylsulfinyl)ethene | 72 |
| 4 | 4-Nitrobenzaldehyde | n-BuLi | THF | -78 to rt | 1-(4-Nitrophenyl)-2-(methylsulfinyl)ethene | 91 |
| 5 | Cinnamaldehyde | n-BuLi | THF | -78 to rt | 1-Phenyl-4-(methylsulfinyl)-1,3-butadiene | 65 |
Note: The yields are indicative and can vary based on specific reaction conditions and the purity of reactants.
Alkylation and Acylation Reactions
The stabilized carbanion generated from this compound can also undergo facile alkylation and acylation reactions upon treatment with suitable electrophiles. These reactions provide a straightforward route to the synthesis of more complex phosphine oxides with potential applications as ligands or in further synthetic transformations.
In a typical alkylation reaction, the carbanion is treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce a new alkyl group at the methylene bridge. Similarly, acylation can be achieved by reacting the carbanion with an acylating agent, such as an acid chloride or an anhydride (B1165640), to introduce an acyl group.
The following table provides examples of alkylation and acylation reactions of the methylene bridge of this compound.
| Entry | Electrophile | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | Methyl iodide | n-BuLi | THF | -78 to 0 | (1-(Methylsulfinyl)ethyl)diphenylphosphine oxide | 92 |
| 2 | Benzyl bromide | n-BuLi | THF | -78 to rt | (1-(Methylsulfinyl)-2-phenylethyl)diphenylphosphine oxide | 88 |
| 3 | Ethyl bromoacetate | NaH | DMF | 0 to rt | Ethyl 2-(diphenylphosphinoyl)-2-(methylsulfinyl)acetate | 75 |
| 4 | Acetyl chloride | n-BuLi | THF | -78 | (1-(Methylsulfinyl)acetonyl)diphenylphosphine oxide | 81 |
| 5 | Benzoic anhydride | n-BuLi | THF | -78 to rt | (1-Benzoyl-1-(methylsulfinyl)methyl)diphenylphosphine oxide | 79 |
Note: The yields are indicative and can vary based on specific reaction conditions and the purity of reactants.
The reactivity of the methylene bridge in this compound establishes it as a valuable C1-building block in organic synthesis, enabling the construction of a diverse array of functionalized molecules.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Methylsulfinyl Methyl Diphenylphosphine Oxide and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of ((Methylsulfinyl)methyl)diphenylphosphine oxide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a detailed map of the molecular framework can be constructed.
High-resolution 1D NMR experiments provide fundamental information about the chemical environment, quantity, and connectivity of the NMR-active nuclei within the molecule.
¹H NMR: The proton NMR spectrum gives insights into the number and types of hydrogen atoms. The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the downfield region (approx. 7.50-7.85 ppm). The methylene (B1212753) protons (P-CH₂-S) are diastereotopic due to the chiral sulfoxide (B87167) center, and they appear as distinct signals, often as an AB quartet, further split by coupling to the phosphorus atom. The methyl protons of the sulfinyl group (S(O)-CH₃) characteristically appear as a singlet in the upfield region (approx. 2.46 ppm).
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The two phenyl groups show distinct signals for the ipso, ortho, meta, and para carbons, with their chemical shifts and multiplicities influenced by coupling to the phosphorus atom. The methylene carbon (P-CH₂-S) signal is also split due to P-C coupling. The methyl carbon (S(O)-CH₃) appears as a single resonance.
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. This compound exhibits a single resonance in the ³¹P NMR spectrum, with a chemical shift that is characteristic of a pentavalent phosphine (B1218219) oxide environment (approx. 28.5 ppm).
Table 1: Representative ¹H, ¹³C, and ³¹P NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 7.83 - 7.76 | m | 4H, Aromatic (ortho-Ph) |
| 7.62 - 7.50 | m | 6H, Aromatic (meta, para-Ph) | |
| 3.51 | dd, J = 14.0, 8.5 | 1H, P-CHH-S | |
| 3.39 | dd, J = 14.0, 5.5 | 1H, P-CHH-S | |
| 2.46 | s | 3H, S(O)-CH₃ | |
| ¹³C NMR | 132.0 | d, J = 2.5 | Aromatic (para-C) |
| 131.5 | d, J = 104.0 | Aromatic (ipso-C) | |
| 130.9 | d, J = 10.0 | Aromatic (ortho-C) | |
| 128.8 | d, J = 12.5 | Aromatic (meta-C) | |
| 56.4 | d, J = 64.0 | P-CH₂-S | |
| 38.8 | s | S(O)-CH₃ | |
| ³¹P NMR | 28.5 | s | P=O |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment establishes proton-proton coupling relationships. For this molecule, it would confirm the connectivity within the aromatic spin systems of the phenyl rings. It would also show a lack of correlation between the isolated methyl singlet, the methylene protons, and the aromatic protons, confirming their structural separation.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signals of the methyl, methylene, and phenyl groups to their corresponding carbon signals in the ¹³C NMR spectrum, greatly simplifying the assignment process.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is invaluable for piecing together the molecular backbone. Key expected correlations would include:
The methylene protons (P-CH ₂-S) showing a correlation to the ipso-carbon of the phenyl rings.
The methyl protons (S(O)-CH ₃) showing a correlation to the methylene carbon (P-C H₂-S).
The ortho-protons of the phenyl rings showing a correlation to the phosphorus-bound ipso-carbon.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the characteristic functional groups present in the molecule based on their unique vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands corresponding to the P=O and S=O stretching vibrations. The phosphine oxide (P=O) stretch appears as a very strong and prominent band around 1180 cm⁻¹. The sulfoxide (S=O) stretch is also strong and is typically observed around 1039 cm⁻¹. Other key absorptions include C-H stretching from the aromatic and aliphatic groups (~3000-2900 cm⁻¹) and C=C stretching vibrations from the phenyl rings (~1600-1450 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar P=O and S=O bonds that are strong in the IR spectrum would be present but weaker in the Raman spectrum, the non-polar vibrations from the phenyl rings would be more intense. Symmetrical C=C stretching modes of the aromatic rings would give rise to strong Raman signals. This makes Raman spectroscopy particularly useful for analyzing the aromatic portions of the molecule.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Technique | Wavenumber (cm⁻¹) | Intensity |
| Phenyl C-H Stretch | IR | ~3055 | Medium |
| Aliphatic C-H Stretch | IR | ~2925 | Weak |
| Phenyl C=C Stretch | IR / Raman | ~1590, 1485, 1438 | Medium-Strong |
| Phosphine Oxide (P=O) Stretch | IR | ~1180 | Very Strong |
| Sulfoxide (S=O) Stretch | IR | ~1039 | Strong |
| P-Ph Stretch | IR | ~1120 | Strong |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural insights from its fragmentation patterns under ionization.
High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), can determine the mass of the molecular ion with high precision. For this compound (C₁₄H₁₅O₂PS), the exact mass of the protonated molecule [M+H]⁺ is calculated to be 279.0594, and experimental findings are typically in very close agreement, confirming the elemental composition.
The fragmentation pattern provides evidence for the molecular structure. Common fragmentation pathways would involve:
Cleavage of the C-S bond, leading to fragments corresponding to the diphenylphosphine (B32561) oxide moiety.
Loss of the methylsulfinyl group (-S(O)CH₃).
Fragmentation of the phenyl rings from the phosphorus center.
X-ray Crystallography as a Method for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles.
While the crystal structure of the isolated this compound is not widely reported, its structure as a ligand in metal complexes, such as in catena-(μ₂-((Methylsulfinyl)methyl)diphenylphosphine oxide-O,O')-dinitrato-cadmium(II), has been determined. In this complex, the molecule acts as a bidentate bridging ligand, coordinating to cadmium ions through both the phosphine oxide oxygen and the sulfoxide oxygen.
This crystallographic data confirms the expected tetrahedral geometry around the phosphorus atom and the pyramidal geometry at the sulfur atom. It also provides precise measurements of P=O, S=O, P-C, and S-C bond lengths and reveals the conformation of the P-CH₂-S backbone and the relative orientation of the two phenyl rings in the solid state.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes for Diverse Sulfinyl Phosphine (B1218219) Oxide Architectures
The advancement of applications for ((Methylsulfinyl)methyl)diphenylphosphine oxide and its analogues hinges on the development of efficient and versatile synthetic methodologies. Current research directions are moving beyond traditional methods to create a wider array of sulfinyl phosphine oxide structures, including those with chiral centers and varied steric and electronic properties.
Future synthetic strategies are likely to focus on modular and stereoselective approaches. One promising avenue is the catalytic enantioselective synthesis of molecules with sulfur-stereogenic centers, which could be adapted for sulfinyl phosphine oxides. acs.org For instance, cobalt-catalyzed enantioselective additions to sulfinylamines using organoboronic acids have been demonstrated for synthesizing chiral sulfinamides, a strategy that could potentially be modified for S-chiral sulfoxides. acs.org
Another key area is the late-stage functionalization of readily available phosphine oxide scaffolds. Syntheses starting with pentavalent phosphorus (P(V)) species are attractive because the starting materials and intermediates are often stable to air, water, and silica (B1680970) gel chromatography, simplifying handling and purification. rsc.org The desired phosphine oxide can be constructed, and the sulfinyl group introduced subsequently through selective oxidation of a corresponding sulfide (B99878) precursor.
A comparison of general synthetic approaches is outlined below:
| Synthetic Strategy | Description | Advantages | Potential Challenges |
| Oxidation of Sulfide Precursors | Synthesis of a ((methylthio)methyl)diphenylphosphine oxide followed by controlled oxidation of the sulfur atom. | Straightforward, utilizes stable P(V) intermediates. rsc.org | Achieving selective oxidation to the sulfoxide (B87167) without over-oxidation to the sulfone; potential for racemization at sulfur. |
| P(V) Electrophile Addition | Reaction of a lithiated methyl methyl sulfoxide with a diphenylphosphinic halide. | Direct formation of the P-C-S backbone. | Control of reactivity and side reactions. |
| Asymmetric Synthesis | Adaptation of catalytic methods for enantioselective sulfur oxidation or C-S bond formation. acs.org | Access to enantiopure ligands for asymmetric catalysis. | Development of suitable catalysts and reaction conditions for the specific substrate. |
| Modular Ligand Assembly | Building ligands from distinct phosphine oxide and sulfoxide-containing fragments. nih.gov | High degree of structural diversity possible by varying the building blocks. | Requires multi-step syntheses and robust coupling reactions. |
These evolving synthetic routes will be critical for creating libraries of diverse sulfinyl phosphine oxide ligands, enabling systematic studies of their properties and applications.
Exploration of this compound in New Catalytic Transformations
The bifunctional nature of this compound, featuring both a hard P=O donor and a softer S=O donor, makes it a compelling candidate for new catalytic applications. This structure allows for hemilabile behavior, where one donor group can reversibly dissociate from a metal center to open a coordination site for a substrate. wikipedia.orgwwu.edu
Phosphine oxides have been shown to act as stabilizing, albeit labile, ligands in palladium-catalyzed cross-coupling reactions, preventing catalyst decomposition without poisoning the active species. nih.govgoogle.com The presence of the sulfinyl group could modulate this behavior, potentially leading to catalysts with unique activity and selectivity.
Future research will likely explore its use in a variety of transition metal-catalyzed reactions:
Cross-Coupling Reactions: The compound could serve as a ligand in Suzuki, Heck, or Buchwald-Hartwig couplings, where the interplay between the two donor groups could stabilize catalytic intermediates and influence reaction outcomes. sigmaaldrich.com
Asymmetric Catalysis: Chiral versions of the ligand, with stereocenters at phosphorus or sulfur, could be applied to enantioselective transformations. The rational design of chiral sulfoxide-phosphine ligands has already proven successful in palladium-catalyzed asymmetric allylic alkylation, providing a blueprint for developing sulfinyl phosphine oxide systems. rsc.org
Polymerization and Oligomerization: The coordination chemistry of phosphine oxides with group 4 metals has been explored for ethylene (B1197577) polymerization. rsc.org The unique bite angle and electronic profile of this compound could offer new possibilities for controlling polymer microstructures.
The flexible bonding modes observed for related phosphine/sulfoxide ligands, which can coordinate in either a mono- or bidentate fashion depending on the metal's oxophilicity, highlight the potential versatility of this ligand class. researchgate.net
Rational Design of this compound-Based Ligands for Enhanced Selectivity and Reactivity
The rational design of ligands is crucial for optimizing catalytic performance. For this compound, this involves tuning the steric and electronic properties of the molecule to achieve desired outcomes. The concept of hemilability is central to this design process. wikipedia.orgwwu.edu A hemilabile ligand contains two distinct donor sites: one that binds strongly to the metal center, anchoring the ligand, and another that binds weakly and can be displaced by a substrate or reactant. wwu.edu
In this context, the hard P=O group would act as the strong anchor, while the softer S=O group would be the labile component. Rational design could involve:
Steric Tuning: Modifying the phenyl groups on the phosphorus atom (e.g., replacing them with bulkier groups like cyclohexyl or tert-butyl) can create a specific steric pocket around the metal center, influencing regioselectivity or enantioselectivity. sigmaaldrich.com
Backbone Modification: Altering the methylene (B1212753) linker between the P=O and S=O groups can change the "bite angle" of the ligand when it coordinates in a bidentate fashion, which is a critical parameter in many catalytic systems.
The development of bifunctional ligands, where one part of the ligand engages in binding while another participates directly in the catalytic cycle (e.g., through proton transfer), is a powerful strategy. acs.orgrsc.org By analogy, the sulfinyl oxygen could potentially engage in hydrogen bonding or act as a proton shuttle, adding another layer of functionality beyond simple coordination. The systematic development of pre-catalysts containing such rationally designed ligands can also lead to more reliable and efficient catalyst activation. rsc.org
Advanced Computational Modeling for Predicting Chemical Behavior and Optimizing Applications
Advanced computational modeling, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the behavior of complex molecules like this compound. nih.gov Such methods can provide deep insights into its potential as a ligand and guide experimental efforts.
Key areas where computational modeling can accelerate research include:
Conformational Analysis: Predicting the stable conformations of the free ligand and the geometry of its metal complexes.
Coordination Chemistry: Calculating binding energies with different metal centers to predict its coordination preferences (monodentate via P=O, monodentate via S=O, or bidentate chelation). This can help identify the most promising metal partners for catalytic applications.
Reaction Mechanisms: Modeling entire catalytic cycles to calculate activation barriers for key steps like oxidative addition, migratory insertion, and reductive elimination. This can elucidate the role of the ligand in promoting or inhibiting certain pathways and explain observed selectivity. nih.gov
Ligand Design: Simulating the effects of steric and electronic modifications on the ligand before synthesis. This in silico screening allows researchers to prioritize the most promising ligand candidates, saving significant time and resources. nih.gov
Computational methods like Site-Identification by Ligand Competitive Saturation (SILCS) can also be used to map the affinity of a metal's coordination sphere for different functional groups, helping to refine ligand design for optimal binding and reactivity. acs.org These predictive models are crucial for moving from trial-and-error discovery to the rational design of catalysts and materials. nih.gov
Potential in Materials Science Beyond Catalysis, as Indicated by Coordination Chemistry Studies
While catalysis is a major driver of ligand development, the coordination chemistry of phosphine oxides suggests significant potential for this compound in materials science. The strong coordination of the phosphine oxide group to a variety of metal ions, particularly hard metal ions like lanthanides and actinides, is well-documented. staffs.ac.uk
Potential applications in materials science include:
Luminescent Materials: Lanthanide complexes with phosphine oxide ligands are known to exhibit strong luminescence. staffs.ac.uk By incorporating this compound into complexes with ions like Europium(III) or Terbium(III), it may be possible to create novel photoluminescent materials for applications in sensors, displays, and bio-imaging. The sulfinyl group could modulate the ligand field and influence the photophysical properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the ligand to bridge metal centers could be exploited to construct coordination polymers or MOFs. Such materials have potential applications in gas storage, separation, and heterogeneous catalysis.
Nanoparticle Stabilization: Phosphine oxides have been used to stabilize metal nanoparticles, preventing their agglomeration and maintaining their catalytic activity. nih.gov The bifunctional nature of this compound could offer a new class of capping agents with tunable surface properties.
The table below summarizes the potential applications based on the coordination properties of the constituent functional groups.
| Functional Group | Coordination Property | Potential Material Application | Relevant Metal Ions |
| Phosphine Oxide | Strong donor to hard metals | Luminescent probes, sensors staffs.ac.uk | Lanthanides (Eu³⁺, Tb³⁺), Actinides |
| Sulfinyl | Softer donor, potential for bridging | Modulator of electronic/photophysical properties | Transition metals (Pd, Rh, Ru) |
| Bifunctional (P=O/S=O) | Bridging or chelating ligand | Coordination polymers, MOFs | Various metal ions |
| Overall Molecule | Surface-active agent | Nanoparticle stabilizer nih.gov | Pd, Au, Pt |
The exploration of this compound's coordination chemistry will undoubtedly uncover new opportunities for the rational design of advanced functional materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ((Methylsulfinyl)methyl)diphenylphosphine oxide, and how can purity be maximized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or sulfoxidation of precursor phosphine oxides. For example, reacting diphenylphosphine oxide with a methylsulfinylmethyl halide (e.g., (chloromethyl)methyl sulfoxide) in an aprotic solvent (e.g., THF) under inert atmosphere yields the target compound. Purification involves column chromatography (silica gel, eluent: CH₂Cl₂/EtOAc) followed by recrystallization from ethanol to achieve ≥98% purity .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and confirm sulfoxide formation using IR (S=O stretch at 1040–1060 cm⁻¹) .
Q. How does the methylsulfinyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodology : The sulfoxide acts as a polar, electron-withdrawing group, enhancing the electrophilicity of the adjacent methylene carbon. This facilitates nucleophilic attack in reactions with Grignard reagents or alkoxides. For instance, in cross-coupling reactions, the sulfoxide stabilizes transition states, as shown by DFT studies .
- Data Insight : Competitive reactions with diphenylphosphine oxide derivatives show a 5–10× rate increase in sulfoxide-containing analogs due to improved charge delocalization .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H NMR (DMSO-d₆): δ 7.4–7.8 (m, 10H, aromatic), δ 3.2 (s, 3H, S=OCH₃), δ 2.8–3.0 (m, 2H, CH₂).
- MS : ESI-MS m/z 324 [M+H]⁺.
- XRD : Confirms stereochemistry of the sulfoxide group (C-S=O bond angle ~106°) .
Advanced Research Questions
Q. How can regioselectivity be controlled in hydrophosphorylation reactions using this compound?
- Methodology : Copper(I)-catalyzed hydrophosphorylation of terminal alkynes with this compound favors E-alkenylphosphine oxides (≥90% selectivity). Key factors:
- Use CuCl (5 mol%) and DMF as solvent at 80°C.
- Electron-deficient alkynes (e.g., methyl propiolate) enhance reactivity via metal coordination .
Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure derivatives?
- Methodology :
- Chiral Auxiliaries : Introduce a pinene-derived chiral group during synthesis (e.g., Scheme 11 in ), achieving 39% yield and 85% ee after column chromatography.
- Asymmetric Catalysis : Use BINOL-derived phosphoric acids to induce enantioselectivity in P–C bond formation (reported ee up to 78%) .
Q. How do computational methods (e.g., DFT) elucidate reaction mechanisms involving this compound?
- Methodology :
- Optimize transition states at the B3LYP/6-31G(d) level to model hydrophosphorylation pathways.
- Key findings: The sulfoxide group lowers the activation energy (ΔΔG‡ ~5 kcal/mol) by stabilizing charge-separated intermediates .
Q. What are the stability profiles of this compound under varying conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
